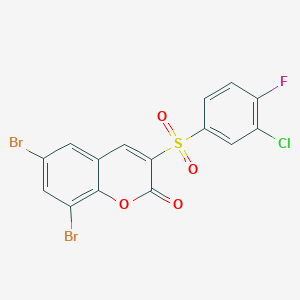

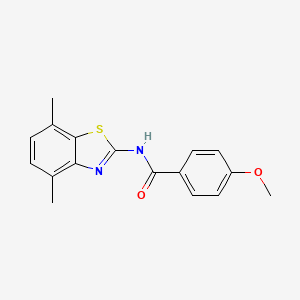

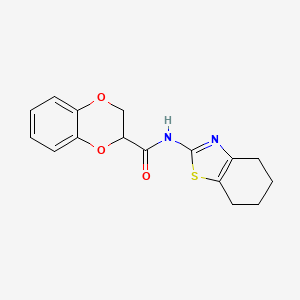

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide” is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are compounds containing a benzene fused to a thiazole ring. Thiazoles are heterocyclic compounds with a five-member ring containing four carbon atoms and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of “this compound” can be deduced from its name. It likely contains a benzothiazole ring which is substituted at the 4 and 7 positions with methyl groups. The benzothiazole is also likely linked via a nitrogen atom to a benzamide group, which is substituted at the 4 position with a methoxy group .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be predicted based on its structure and the properties of similar compounds. For example, it is likely to have moderate to high lipophilicity due to the presence of the benzothiazole and benzamide moieties .Scientific Research Applications

Photodynamic Therapy Applications A study focusing on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups, containing Schiff base, highlighted their potential for photodynamic therapy (PDT) due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II photosensitizers in cancer treatment, suggesting a potential area of application for related benzothiazole derivatives in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antiparasitic Activity Novel iodotyramides with para-substituted benzoic acids were synthesized and demonstrated significant activity against protozoan parasites like Plasmodium falciparum, Leishmania panamensis, and Trypanosoma cruzi without hemolytic effects on red blood cells. This showcases the potential of benzothiazole derivatives as antiparasitic agents (Pastrana Restrepo et al., 2018).

Anticonvulsant Activity Research on 4-thiazolidinone derivatives as benzodiazepine receptor agonists indicated considerable anticonvulsant activity in tests, suggesting the relevance of benzothiazole derivatives in developing new anticonvulsant drugs. The study emphasized the importance of benzothiazole and related structures in targeting benzodiazepine receptors for therapeutic purposes (Faizi et al., 2017).

Corrosion Inhibition Benzothiazole derivatives were also investigated for their corrosion inhibiting effects on steel in acidic solutions. The studies suggest that these compounds can effectively protect metals against corrosion, highlighting an industrial application of benzothiazole derivatives in the field of materials science and engineering (Hu et al., 2016).

Antifungal Effect A study on 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound showed significant antifungal activity against types of fungi like Aspergillus terreus and Aspergillus niger. This research underscores the potential of benzothiazole derivatives and related compounds in developing antifungal agents (Jafar et al., 2017).

Mechanism of Action

The mechanism of action of thiazole compounds often involves interactions with biological targets, leading to changes in cellular processes. The specific targets and modes of action can vary widely depending on the specific compound and its chemical structure .

The pharmacokinetics of thiazole compounds, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound. Factors that can influence the pharmacokinetics include the compound’s chemical structure, formulation, route of administration, and individual patient characteristics .

The action of thiazole compounds can be influenced by various environmental factors. For example, factors such as pH, temperature, and the presence of other substances can affect the stability of the compound and its interaction with its targets .

properties

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-10-4-5-11(2)15-14(10)18-17(22-15)19-16(20)12-6-8-13(21-3)9-7-12/h4-9H,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPKAHGVVLGIFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2956565.png)

![2-(7-benzyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2956566.png)

![1-methyl-3-(3-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![4-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2956572.png)

![1-allyl-4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole](/img/structure/B2956577.png)

![N-[(2,2-Dimethyloxan-4-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2956581.png)

![2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2956585.png)